molecular formula C23H28ClN3O6S B11649220 ethyl 4-{N-(5-chloro-2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperazine-1-carboxylate

ethyl 4-{N-(5-chloro-2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperazine-1-carboxylate

Cat. No.: B11649220
M. Wt: 510.0 g/mol
InChI Key: ILEYXRVVSLXICU-UHFFFAOYSA-N
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Description

ETHYL 4-{2-[N-(5-CHLORO-2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETYL}PIPERAZINE-1-CARBOXYLATE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound is characterized by its unique structure, which includes a piperazine ring, a sulfonamide group, and a chlorinated aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{2-[N-(5-CHLORO-2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETYL}PIPERAZINE-1-CARBOXYLATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 5-chloro-2-methoxyaniline with 4-methylbenzenesulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with ethyl 4-piperazinecarboxylate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{2-[N-(5-CHLORO-2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETYL}PIPERAZINE-1-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

ETHYL 4-{2-[N-(5-CHLORO-2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETYL}PIPERAZINE-1-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-{2-[N-(5-CHLORO-2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETYL}PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the piperazine ring can interact with various receptors in the body. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-{2-[N-(5-CHLORO-2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETYL}PIPERAZINE-1-CARBOXYLATE: shares structural similarities with other sulfonamide and piperazine derivatives, such as:

Uniqueness

The uniqueness of ETHYL 4-{2-[N-(5-CHLORO-2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETYL}PIPERAZINE-1-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This compound’s ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable subject of research.

Properties

Molecular Formula

C23H28ClN3O6S

Molecular Weight

510.0 g/mol

IUPAC Name

ethyl 4-[2-(5-chloro-2-methoxy-N-(4-methylphenyl)sulfonylanilino)acetyl]piperazine-1-carboxylate

InChI

InChI=1S/C23H28ClN3O6S/c1-4-33-23(29)26-13-11-25(12-14-26)22(28)16-27(20-15-18(24)7-10-21(20)32-3)34(30,31)19-8-5-17(2)6-9-19/h5-10,15H,4,11-14,16H2,1-3H3

InChI Key

ILEYXRVVSLXICU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN(C2=C(C=CC(=C2)Cl)OC)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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